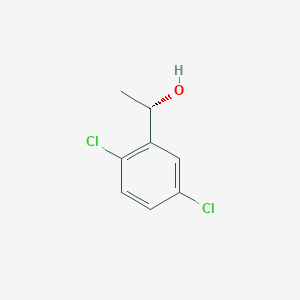
(1S)-1-(2,5-dichlorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1S)-1-(2,5-dichlorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H8Cl2O . It has a molecular weight of 191.06 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 191.06 .科学的研究の応用
Environmental Impact and Biodegradation
Environmental Persistence and Health Impact : DDT, from which "(1S)-1-(2,5-dichlorophenyl)ethan-1-ol" can be conceptually linked as a chemical relative, has been studied extensively for its persistence in the environment and potential health impacts. Research indicates adverse reproductive effects of DDE, a major metabolite of DDT, suggesting an increased risk of fetal loss with higher serum DDE levels (Longnecker et al., 2005). Further studies have associated maternal serum concentration of DDE with preterm and small-for-gestational-age babies (Longnecker et al., 2001).
Biodegradation for Drug Synthesis : A study on the biotransformation capabilities of a newly isolated Acinetobacter sp. showed the conversion of 2-chloro-1-(2,4-dichlorophenyl)ethanone to its chiral alcohol form, indicating a method for synthesizing antifungal agents like Miconazole (Miao et al., 2019).
Enzymatic Processes for Chiral Synthesis : An enzymatic process developed for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate in producing Ticagrelor, showcases the importance of chiral alcohols in pharmaceutical manufacturing. The process highlights high conversion rates and excellent enantiomeric excess, pointing towards the broader applicability of similar compounds in industrial settings (Guo et al., 2017).
Pollution Monitoring and Mitigation
Detection and Analysis of Environmental Contaminants : Research into TiO2 nanotubes as adsorbents highlighted their potential for enriching DDT and its metabolites at trace levels in environmental water samples, showcasing the ongoing need to monitor and mitigate the impacts of persistent organic pollutants (Zhou et al., 2007).
Biodegradation of Chlorinated Compounds : Studies on microbial strains capable of dehalorespiration with vicinal dichlorinated alkanes, including 1,2-dichloroethane, underscore the potential for biological approaches to remediate contaminated sites. These findings point towards the development of in situ detoxification technologies for chlorinated ethanes and ethenes, leveraging the unique capabilities of dehalorespiring bacteria (De Wildeman et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
(1S)-1-(2,5-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKUSDLLGKMCK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691881-93-3 |
Source


|
| Record name | (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
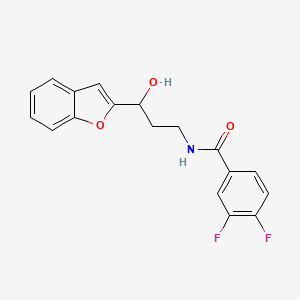

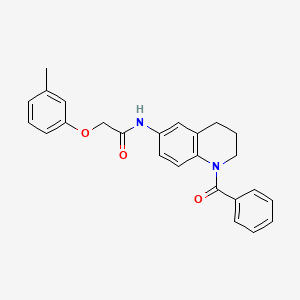
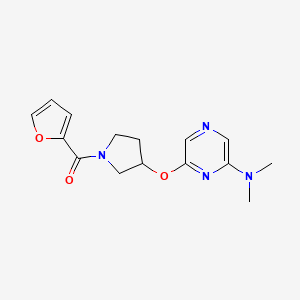
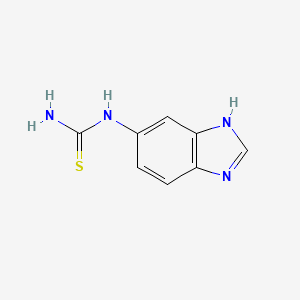

![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)
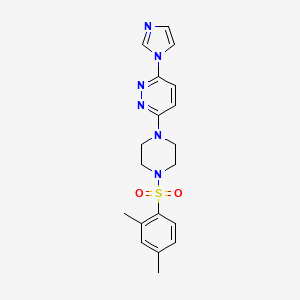
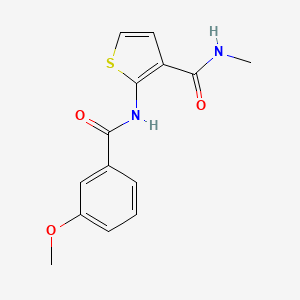
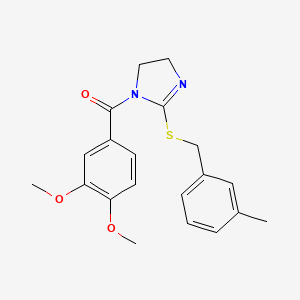

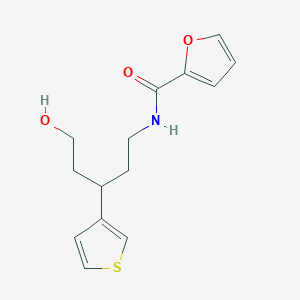
![8-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713133.png)
